Niludipine

Descripción general

Descripción

Niludipine is a calcium channel blocker of the dihydropyridine class . It is a vasodilator that acts upon the coronary arteries of the heart-lung . It was found to produce a calcium antagonistic effect on the smooth muscle of hearts of canines and guinea pigs inhibiting myocardial oxidative metabolism .

Molecular Structure Analysis

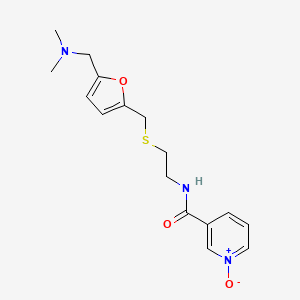

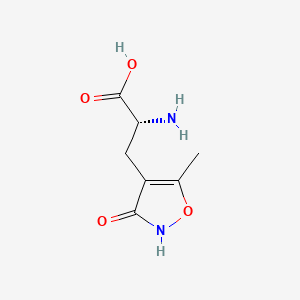

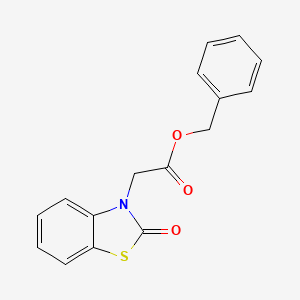

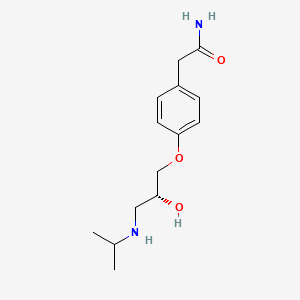

Niludipine is a small molecule with a chemical formula of C25H34N2O8 . Its average weight is 490.553 and its monoisotopic mass is 490.231516063 .

Chemical Reactions Analysis

As a calcium channel blocker, Niludipine likely interacts with L-type calcium channels, stabilizing them in their inactive conformation . This prevents the influx of calcium ions, which is crucial for muscle contraction, thus leading to vasodilation .

Physical And Chemical Properties Analysis

Niludipine has a density of 1.2±0.1 g/cm3, a boiling point of 597.4±50.0 °C at 760 mmHg, and a flash point of 315.1±30.1 °C . It has 10 hydrogen bond acceptors, 1 hydrogen bond donor, and 16 freely rotating bonds . Its logP value is 5.11 .

Aplicaciones Científicas De Investigación

Hypertension Treatment

Niludipine, a newly developed Ca2±antagonist, has been used in the treatment of hypertension . It was administered to eight aged patients with moderate to severe hypertension to study the antihypertensive effects and duration of action of a single dose as well as to evaluate the long-term effects . The systolic blood pressure was significantly reduced in the second and subsequent weeks of the treatment period, while the diastolic blood pressure was reduced only in the fourth week .

Ischemic Heart Disease

Niludipine has shown effectiveness in the treatment of ischemic heart disease . In a study involving 51 patients with ischemic heart disease, Niludipine significantly reduced the mean weekly rate of angina attacks from 6.5 to 2.2 . It also marked reductions of nitroglycerin requirement . In 71% of the patients, complete control of anginal attacks was achieved, and in over 77% the frequency of angina was reduced by at least 50% .

Essential Hypertension

Niludipine has been found to decrease significantly both systolic and diastolic blood pressure in angina patients with essential hypertension . However, there were no significant changes of blood pressure in normotensive anginal patients .

Future Research Directions

Future research directions may focus on developing multifunctional NanoPS platforms, refining targeting strategies and optimizing treatment regimens, investigating the mechanisms of drug transport and action at various stages of treatment in vivo, to maximize therapeutic efficacy while minimizing adverse reactions .

Propiedades

IUPAC Name |

bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXXKDFACOXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945267 | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niludipine | |

CAS RN |

22609-73-0 | |

| Record name | Niludipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022609730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niludipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niludipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9844OS3B0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of niludipine?

A1: Niludipine is a calcium channel blocker that primarily acts on L-type calcium channels found in vascular smooth muscle and myocardial cells. [, , , ] It inhibits the influx of calcium ions through these channels, leading to vasodilation and a decrease in myocardial contractility. [, , , , ]

Q2: How does niludipine's action on calcium channels lead to its antihypertensive effects?

A2: By blocking calcium channels in vascular smooth muscle, niludipine causes vasodilation, reducing total peripheral resistance and lowering blood pressure. [, , , , ]

Q3: Does niludipine affect cardiac output?

A3: While niludipine decreases myocardial contractility, it can increase cardiac output, particularly in hypertensive patients. This is likely due to a reflex increase in heart rate and a reduction in afterload due to vasodilation. [, , ]

Q4: How does niludipine impact the ischemic myocardium?

A4: Studies in dogs suggest that niludipine may improve the balance between myocardial oxygen supply and demand in the ischemic myocardium. It increases regional myocardial blood flow in both ischemic and non-ischemic areas and improves regional myocardial function. [, , ]

Q5: What is the molecular formula and weight of niludipine?

A5: The molecular formula of niludipine is C27H33N3O6, and its molecular weight is 495.56 g/mol.

Q6: Have there been any computational studies on niludipine?

A6: Yes, QSIR studies have been conducted to analyze niludipine's interaction potential with grapefruit juice, utilizing DFT calculations and molecular descriptors to predict potential interactions. []

Q7: How do the pharmacological properties of niludipine compare to nifedipine?

A8: While both are potent calcium channel blockers, niludipine demonstrates a longer duration of action and less pronounced reflex tachycardia compared to nifedipine. [, , , ] Additionally, niludipine exhibits stronger coronary vasodilatory effects than nifedipine. []

Q8: What is the duration of action of niludipine?

A10: Niludipine has a longer duration of action compared to nifedipine. Studies show that a single oral dose can lower blood pressure for at least 4 hours, with the peak effect observed around 90 minutes after administration. [, , ]

Q9: Does niludipine affect plasma renin activity (PRA)?

A12: Studies have shown that niludipine does not significantly influence plasma renin activity. []

Q10: How is niludipine metabolized?

A10: While detailed information on niludipine metabolism is not available in the provided research, its structural similarity to other dihydropyridines suggests potential metabolism via cytochrome P450 enzymes in the liver.

Q11: What in vitro models have been used to study niludipine's effects?

A14: Niludipine's effects have been studied in vitro using isolated tissues like rabbit sinus node and atrial muscle fibers, demonstrating its ability to alter transmembrane action potentials. [] Other studies investigated its impact on potassium- or glycoside-contractured smooth muscle from coronary arteries, highlighting its coronary vasodilatory properties. []

Q12: What animal models have been used to study niludipine?

A15: Studies in dogs have been crucial in understanding niludipine's effects on coronary blood flow, myocardial ischemia, and hemodynamics. [, , , , , ] Additionally, research on spontaneously hypertensive rats has provided insights into its antihypertensive properties and effects on vascular smooth muscle. [, , ]

Q13: What are the key findings from clinical trials on niludipine?

A16: Clinical trials have demonstrated niludipine's efficacy in reducing both systolic and diastolic blood pressure in patients with essential hypertension. [, ] It has also shown promising antianginal effects, significantly reducing the frequency of angina attacks and nitroglycerin consumption in patients with ischemic heart disease. [, , ]

Q14: Does niludipine show any cross-resistance with other anticancer agents?

A17: While not directly related to niludipine, research indicates that other calcium channel blockers, like diltiazem, nicardipine, and nimodipine, can reverse acquired resistance to vincristine and adriamycin in tumor cells. [, ] This suggests a potential avenue for future research exploring niludipine's role in overcoming drug resistance.

Q15: What is the safety profile of niludipine?

A18: Clinical trials indicate that niludipine is generally well-tolerated. While some patients experienced mild and transient side effects like nausea, no serious complications were reported. [, , , ]

Q16: When was niludipine first synthesized and investigated?

A20: Niludipine was first synthesized and pharmacologically characterized in the late 1970s as part of the search for novel calcium channel blockers with improved therapeutic profiles. []

Q17: Are there any cross-disciplinary applications of niludipine research?

A21: Research on niludipine spans various disciplines, including pharmacology, cardiology, and biochemistry. It has contributed significantly to understanding calcium channel physiology and the development of novel therapeutic strategies for cardiovascular diseases. Further exploration of its potential in areas like oncology, particularly in overcoming drug resistance, highlights the importance of cross-disciplinary collaboration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.